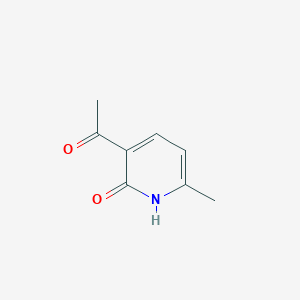

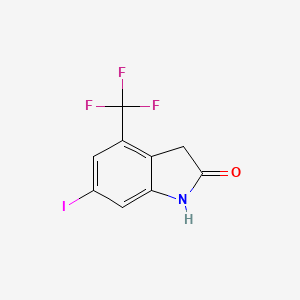

3-acetyl-6-methylpyridin-2(1H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analyzing Biopolymers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, has been extensively applied in determining the degree of N-acetylation for chitin and chitosan. This method is recognized for its sensitivity and precision, offering accurate data essential for understanding the properties and applications of these biopolymers in various scientific fields (Kasaai, 2010).

Glycoprotein Analysis in Clinical Diagnostics

The analysis of human serum/plasma glycoproteins using 1H-NMR has emerged as a promising method for inflammatory assessment in clinical diagnostics. This technique has identified GlycA, a marker representing the acetyl groups of glycoproteins, as a robust indicator of systemic inflammation, potentially surpassing classical markers like C-reactive protein (CRP) in detecting a range of diseases including cancer, metabolic diseases, and cardiovascular risks (Fuertes-Martín et al., 2020).

Metabolic Insights Through In Vivo MRS

In vivo Magnetic Resonance Spectroscopy (MRS) has been instrumental in studying metabolic alterations within living organisms, utilizing 1H, 13C, and 31P MRS to detect key metabolites and biochemical changes. This method provides invaluable insights into metabolic disorders, offering potential biomarkers for disease pathophysiology and progression, significantly contributing to the fields of medicine and biomedical research (Hwang, 2015).

Autism Spectrum Disorders (ASD) Research

Proton Magnetic Resonance Spectroscopy (1H-MRS) has been applied to investigate the biochemical and metabolite concentration levels in individuals with Autism Spectrum Disorders (ASD). This noninvasive technique suggests widespread reductions in several metabolites across the brain, offering clues into the neurodevelopmental abnormalities associated with ASD and potentially guiding future treatments and diagnostics (Baruth et al., 2013).

Acetoin Production in Microbial Fermentation

The fermentative production of acetoin, a valuable compound used across various industries, has been enhanced through scientific research focusing on microbial fermentation processes. Strategies involving genetic engineering, medium optimization, and process control have been developed to improve acetoin biosynthesis from renewable biomass, highlighting the intersection of biotechnology and chemical engineering in optimizing bio-based platform chemicals (Xiao & Lu, 2014).

Propiedades

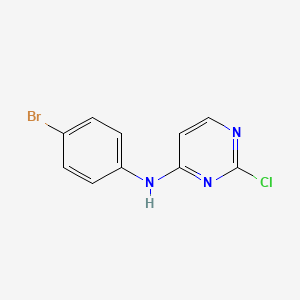

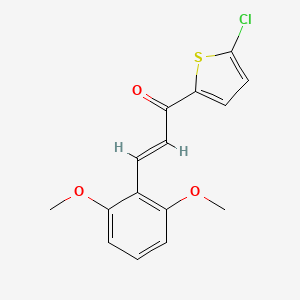

IUPAC Name |

3-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTGEIJGILYRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)

![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)